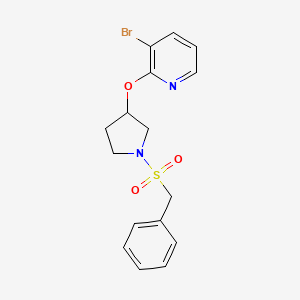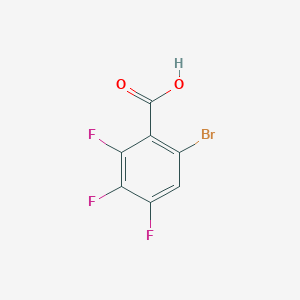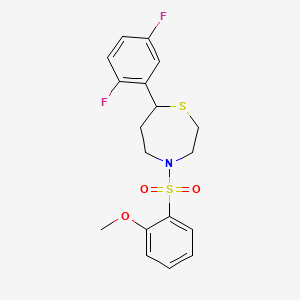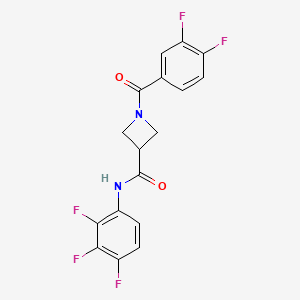
2-(4-Methoxyphenyl)-1-(4-(methylthio)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Methoxyphenyl)-1-(4-(methylthio)phenyl)ethanone” is a type of aromatic ketone. It contains two phenyl rings, one of which has a methoxy group (-OCH3) attached, and the other has a methylthio group (-SCH3) attached. The two phenyl rings are connected by a carbonyl group (C=O), forming a ketone .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two phenyl rings, which are planar and conjugated systems. The methoxy and methylthio groups are electron-donating groups, which could potentially activate the phenyl rings towards electrophilic aromatic substitution .Chemical Reactions Analysis
As an aromatic ketone, this compound could undergo a variety of reactions. The carbonyl group could be reduced to form an alcohol, or it could react with a nucleophile in a nucleophilic acyl substitution reaction. The aromatic rings could also undergo electrophilic aromatic substitution, especially at the positions ortho and para to the methoxy and methylthio groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As an aromatic ketone, it would likely be a solid at room temperature. The presence of the methoxy and methylthio groups could increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- 2-(4-Methoxyphenyl)-1-(4-(methylthio)phenyl)ethanone and its analogues have been synthesized and analyzed for their structural properties. For instance, a study investigated the structural characteristics of various substituted 1-(2-hydroxy-phenyl)ethanone derivatives, including 1-(2-hydroxy-5-methoxyphenyl)ethanone and 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone, exploring their anti-platelet aggregation potential (Akamanchi et al., 1999).
Crystallographic Studies
- Crystallographic studies have been conducted on derivatives of 2-(4-Methoxyphenyl)-1-(4-(methylthio)phenyl)ethanone, revealing insights into their molecular structure. For example, the crystal structure of (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime was analyzed, showcasing its unique derivative structure (Rao et al., 2014).
Photophysical and Photochemical Properties
- Photophysical and photochemical properties of compounds related to 2-(4-Methoxyphenyl)-1-(4-(methylthio)phenyl)ethanone have been studied. A research examined the photophysics of 2-methyl-1-[4-(methylthio) phenyl]-2-(4-morpholinyl)-1-propanone, which shares similarities in structure, to understand its excited state properties and solvent effects (Morlet‐Savary et al., 2008).
Antimicrobial and Anti-inflammatory Activity
- Some derivatives of 2-(4-Methoxyphenyl)-1-(4-(methylthio)phenyl)ethanone have been synthesized and evaluated for their antimicrobial activity. For instance, the synthesis and antimicrobial activity of 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones were explored (Nagamani et al., 2018). Additionally, the anti-inflammatory activity of certain phenyl dimer compounds related to this chemical has been studied in vivo, providing insights into their potential therapeutic applications (Singh et al., 2020).
Mécanisme D'action
Without specific context, it’s difficult to determine the mechanism of action for this compound. If it’s used as a drug, the mechanism of action would depend on the biological target of the drug. If it’s used as a reagent in a chemical reaction, the mechanism of action would involve its reactivity as an aromatic ketone .
Orientations Futures
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-1-(4-methylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-18-14-7-3-12(4-8-14)11-16(17)13-5-9-15(19-2)10-6-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAXRWHPIVEYMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(4-bromophenyl)-5-phenyl-N-(thiophen-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2880836.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2880837.png)
![7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2880839.png)
![Methyl 3-[(2-hydroxy-4-methylsulfanylbutyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2880841.png)
![Methyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2880844.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide](/img/structure/B2880851.png)
![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-naphthamide](/img/structure/B2880852.png)
![3-Methyl-7-[(4-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2880853.png)
